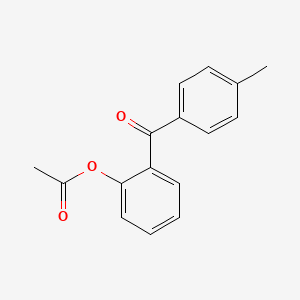

2-Acetoxy-4'-methylbenzophenone

Description

Overview of Benzophenone (B1666685) Derivatives in Advanced Organic Chemistry

Benzophenones are a class of organic compounds featuring a diarylketone framework, with the parent compound being benzophenone itself ((C₆H₅)₂CO). This structural motif serves as a versatile building block in organic synthesis. Benzophenone derivatives are widely recognized for their photochemical properties, often employed as photoinitiators in polymerization reactions and as UV-protecting agents in various applications. researchgate.net Their ability to absorb UV radiation and dissipate the energy has made them integral components in sunscreens and plastics. nih.gov

Furthermore, the benzophenone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The reactivity of the carbonyl group and the potential for substitution on the two phenyl rings allow for extensive structural diversification, leading to a broad spectrum of chemical and physical properties. rsc.org For instance, the introduction of different functional groups can modulate the compound's electronic properties, solubility, and biological target affinity.

Evolution of Research Perspectives on Acetoxy-Functionalized Aromatic Ketones

The introduction of an acetoxy group (-OCOCH₃) to an aromatic ketone can significantly influence its chemical reactivity and potential applications. The acetoxy group can act as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal the more reactive hydroxyl group. This strategy is a cornerstone of multi-step organic synthesis.

Moreover, the acetoxy group itself can participate in various chemical transformations. Research into the α-acetoxylation of ketones, for example, highlights the synthetic utility of this functional group in creating complex organic molecules. mdpi.com Studies on acetoxy-substituted coumarins and other polyphenolic acetates have revealed their potential as enzyme modulators, where the acetoxy group can be involved in transacetylation reactions with biological macromolecules.

Significance and Research Gaps Pertaining to 2-Acetoxy-4'-methylbenzophenone

The specific structure of this compound, with an acetoxy group on one phenyl ring and a methyl group on the other, suggests several areas of potential significance. The combination of the benzophenone core with an acetoxy group could lead to novel photoinitiators or materials with unique photophysical properties. The methyl group can further tune these properties through its electron-donating effect.

Despite this potential, a significant research gap exists for this compound. While its CAS number (890098-91-6) and molecular formula (C₁₆H₁₄O₃) are registered, there is a scarcity of published research detailing its synthesis, physicochemical properties, and potential applications. chemicalbook.com This lack of data presents a clear opportunity for fundamental chemical research. A general method for the synthesis of related compounds like 2-hydroxy-5-methylbenzophenone (B72208) involves the reaction of p-cresol (B1678582) with benzoyl chloride, followed by a Fries rearrangement, and subsequent acetylation would yield the acetoxy derivative. However, a specific, optimized synthesis for this compound has not been reported.

Academic Scope and Objectives of Focused Investigation

A focused investigation into this compound would aim to fill the existing knowledge void. The primary objectives of such a study would be:

Synthesis and Characterization: To develop and optimize a reliable synthetic route to this compound and to fully characterize the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determine its key physicochemical properties such as melting point and solubility.

Photophysical Properties: To investigate the UV-Vis absorption and emission properties of the compound to assess its potential as a photoinitiator or UV absorber.

Chemical Reactivity: To explore the reactivity of the acetoxy and carbonyl groups to understand its potential as a synthetic intermediate.

Comparative Studies: To compare its properties with related, well-characterized benzophenone derivatives to understand the structure-property relationships.

The following tables provide data for related benzophenone derivatives, highlighting the type of information that is currently missing for this compound.

Table 1: Physicochemical Properties of Selected Benzophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | 305.4 |

| 4-Methylbenzophenone (B132839) | C₁₄H₁₂O | 196.24 | 56.5-57 | 326 |

| 2-Hydroxy-4-methylbenzophenone | C₁₄H₁₂O₂ | 212.24 | Not Available | Not Available |

| 2-Hydroxy-4-methoxybenzophenone | C₁₄H₁₂O₃ | 228.24 | Not Available | Not Available |

| This compound | C₁₆H₁₄O₃ | 254.28 | Not Available | Not Available |

Data for related compounds sourced from various chemical suppliers and databases. nih.govsigmaaldrich.comsigmaaldrich.com

Table 2: Chemical Identifiers of Selected Benzophenone Derivatives

| Compound Name | CAS Number | PubChem CID |

| Benzophenone | 119-61-9 | 3102 |

| 4-Methylbenzophenone | 134-84-9 | 8652 |

| 2-Hydroxy-4-methylbenzophenone | 3098-18-8 | 5357956 |

| 2-Hydroxy-4-methoxybenzophenone | 131-57-7 | 8573 |

| This compound | 890098-91-6 | Not Available |

Data for related compounds sourced from various chemical suppliers and databases. nih.govchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPNCKDYVPFCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641555 | |

| Record name | 2-(4-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-91-6 | |

| Record name | 2-(4-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetoxy 4 Methylbenzophenone and Analogues

Strategic Disconnections and Retrosynthetic Analysis for 2-Acetoxy-4'-methylbenzophenone

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. rsc.orgscitepress.org For this compound, the primary disconnections involve the ester and the diaryl ketone functionalities.

A primary retrosynthetic disconnection breaks the ester bond, leading to 2-hydroxy-4'-methylbenzophenone (B8467348) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). amazonaws.com A further disconnection of the benzophenone (B1666685) core, specifically the carbon-carbonyl bond, suggests two main synthetic routes: Friedel-Crafts acylation or a multi-step sequence involving precursor molecules. amazonaws.comyoutube.com

Friedel-Crafts Acylation Approaches in Benzophenone Scaffold Construction

The Friedel-Crafts acylation is a cornerstone in the synthesis of aromatic ketones like benzophenones. docbrown.infoguidechem.com This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). docbrown.infoyoutube.comyoutube.com

To construct the 2-hydroxy-4'-methylbenzophenone scaffold, one could envision the acylation of a substituted phenol (B47542) with 4-methylbenzoyl chloride. However, the regioselectivity of Friedel-Crafts reactions can be difficult to control. beilstein-archives.org A more common and controlled approach is the Fries rearrangement of a phenyl acetate (B1210297) precursor, which can yield 2-hydroxybenzophenones. beilstein-archives.org Alternatively, reacting veratrol (1,2-dimethoxybenzene) with p-toluoyl chloride under Friedel-Crafts conditions yields 3,4-dimethoxy-4'-methylbenzophenone. Subsequent selective cleavage of one methyl group can produce 4-hydroxy-3-methoxy-4'-methylbenzophenone. google.com

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Benzene | Ethanoyl chloride | AlCl₃ | 1-Phenylethanone | docbrown.info |

| Benzene | Benzoyl chloride | AlCl₃ | Diphenylmethanone | docbrown.info |

| Toluene (B28343) | Benzoyl chloride | AlCl₃-Nitrobenzene | 4-Methylbenzophenone (B132839) | guidechem.com |

| Toluene | Benzoic acid/Phosgene | Fe₃O₄ | 4-Methylbenzophenone | guidechem.com |

This table is for illustrative purposes of the Friedel-Crafts reaction and does not depict the direct synthesis of this compound.

Esterification and Acetoxylation Reactions for Hydroxyl Group Derivatization

Once the 2-hydroxy-4'-methylbenzophenone precursor is obtained, the final step is the esterification of the phenolic hydroxyl group to form the acetoxy group. This is a standard transformation in organic synthesis.

The most common method for this acetoxylation is the reaction of the 2-hydroxy-4'-methylbenzophenone with acetyl chloride or acetic anhydride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid or acetic acid byproduct.

Multi-Step Reaction Sequences Utilizing Precursors

Multi-step syntheses provide greater control over the final product's structure. Key precursors for this compound include 2-hydroxy-4'-methylbenzophenone and 2-amino-4-methylbenzophenone (B1266246).

The synthesis from 2-hydroxy-4'-methylbenzophenone is the most direct route, as outlined in the retrosynthetic analysis. The synthesis of the precursor itself can be achieved through various methods, including the reaction of 2,4-dihydroxybenzophenone (B1670367) with an alkylating agent. google.com

Starting from 2-amino-4-methylbenzophenone would require a Sandmeyer-type reaction to convert the amino group into a hydroxyl group, followed by the acetoxylation step. This route is generally less efficient than starting from a hydroxylated precursor.

Innovative Catalytic Systems in Acetoxybenzophenone Synthesis

Modern organic synthesis increasingly relies on innovative catalytic systems to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have become powerful tools for forming carbon-carbon bonds. youtube.com While not the most direct route to this compound, these methods could be employed in the synthesis of its precursors. For instance, a Suzuki coupling could be used to form the biaryl linkage of the benzophenone core. This would involve coupling an arylboronic acid with an aryl halide. youtube.com Palladium-catalyzed reactions are also known for their utility in synthesizing complex organic molecules. youtube.com

Organocatalytic and Biocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area of research. thieme-connect.com Organocatalytic methods have been developed for the synthesis of functionalized benzophenones and 2-hydroxybenzophenones. rsc.orgresearchgate.net For example, 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction between certain chromones and acetylenedicarboxylates to yield functionalized benzophenones. thieme-connect.com N-heterocyclic carbenes have also been shown to be effective organocatalysts for constructing highly functionalized aryl rings. researchgate.net

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical methods. nih.gov While specific biocatalytic routes to this compound are not widely reported, enzymes like hydrolases could potentially be used for the selective acetylation or deacetylation of related benzophenone derivatives. The use of enzymes like catalase has been explored for the synthesis of other heterocyclic compounds. nih.gov

Acid and Base Catalysis in Acetoxylation Reactions

The introduction of an acetoxy group onto a phenolic precursor, such as 2-hydroxy-4'-methylbenzophenone, is a critical step in the synthesis of this compound. This transformation is typically achieved through esterification, a reaction that can be effectively catalyzed by either acids or bases.

Acid Catalysis:

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid (acetic acid) or its derivative (acetic anhydride) with an alcohol (the phenolic hydroxyl group) in the presence of a strong acid catalyst. wikipedia.org Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetylating agent (e.g., acetic acid), enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Nucleophilic Attack: The phenolic oxygen atom of 2-hydroxy-4'-methylbenzophenone acts as a nucleophile, attacking the activated carbonyl carbon. researchgate.net

Proton Transfer: A proton is transferred from the oxonium ion intermediate to a base in the reaction mixture. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group on the tetrahedral intermediate is eliminated as a water molecule, a good leaving group. masterorganicchemistry.comlibretexts.org

Deprotonation: The final step involves deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the final ester product, this compound. researchgate.net

To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.org

Base Catalysis:

Base-catalyzed acetylation offers an alternative route. In this approach, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then readily attacks the acetylating agent, typically acetic anhydride or acetyl chloride. Common bases employed for this purpose include pyridine, triethylamine, or even aqueous sodium hydroxide (B78521) in what is known as the Schotten-Baumann reaction.

The selection between acid and base catalysis often depends on the specific substrate and the desired reaction conditions. For instance, a study on the esterification of hydroxy-benzophenone with acyl chlorides utilized triethylamine as a base to facilitate the reaction. researchgate.net

Sustainable and High-Efficiency Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. For the synthesis of benzophenones and their derivatives, this translates to the adoption of technologies that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

Flow Chemistry and Microreactor Technologies in Benzophenone Synthesis

Flow chemistry, particularly when implemented using microreactors, presents a significant advancement over traditional batch processing for benzophenone synthesis. corning.comwiley.com Microreactors are devices with channels of sub-millimeter dimensions, offering a very high surface-area-to-volume ratio. youtube.com This characteristic leads to several advantages:

Enhanced Heat and Mass Transfer: The high surface area allows for rapid and efficient heat exchange, enabling precise temperature control, which is crucial for managing exothermic reactions like Friedel-Crafts acylation. corning.comyoutube.com This improved control can lead to higher product yields and purity. corning.com

Improved Safety: The small reaction volumes within the microreactor minimize the risks associated with handling hazardous reagents and energetic reactions. nih.gov

Increased Selectivity: Precise control over reaction parameters such as temperature, residence time, and stoichiometry can lead to improved selectivity, minimizing the formation of unwanted byproducts. nih.govgoogle.com

Scalability: Production volumes can be readily scaled by operating multiple microreactors in parallel. youtube.com

A patented process describes the Friedel-Crafts acylation of aromatic compounds in a temperature-controlled microreactor, highlighting the potential for good to very good yields and the ability to influence selectivity by varying reaction parameters. google.com This technology is applicable to the synthesis of benzophenone derivatives.

Solvent-Free and Green Solvent Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. The ideal scenario is to conduct reactions without any solvent. rsc.org Where a solvent is necessary, the focus is on using "green solvents" which are derived from renewable resources, are non-toxic, and biodegradable. hilarispublisher.comyoutube.com

For benzophenone synthesis, which often involves Friedel-Crafts acylation, traditional solvents like dichloromethane (B109758) or carbon tetrachloride are effective but pose environmental and health risks. Research has explored greener alternatives. For example, a study on the synthesis of benzophenone derivatives utilized glacial acetic acid as a solvent in a microwave-assisted reaction, which also served to accelerate the reaction rate. researchgate.net Another approach involves using ethanol (B145695) as a green solvent for the photoreduction of benzophenone. hilarispublisher.comyoutube.com While this is a different reaction type, it demonstrates the potential for replacing hazardous solvents in processes involving benzophenones. The use of water as a solvent is also a highly attractive green option. rsc.org

Optimization of Reaction Conditions for Improved Yield and Selectivity

Systematic optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often varied include:

Catalyst: The choice and concentration of the catalyst can significantly impact reaction rates and selectivity.

Solvent: The polarity and properties of the solvent can influence reactant solubility and reaction pathways. scielo.br

Temperature: Temperature affects reaction kinetics and can influence the formation of byproducts. researchgate.net

Reaction Time: Optimizing the reaction time ensures complete conversion of starting materials while minimizing the degradation of the product. scielo.br

Stoichiometry of Reagents: The molar ratio of reactants can be adjusted to drive the reaction to completion and improve yield.

One study on the synthesis of new benzophenone derivatives through esterification systematically optimized conditions such as the solvent, base, reaction temperature, and time to maximize product yields. researchgate.net Another investigation into the synthesis of dihydrobenzofuran neolignans demonstrated that optimizing the oxidant, solvent, and reaction time could significantly improve both conversion and selectivity. scielo.brchemrxiv.org Such optimization strategies are directly applicable to the synthesis of this compound.

The following table showcases an example of reaction condition optimization for a related benzophenone derivative synthesis.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | Triethylamine | 25 | 2 | 83 |

| 2 | CH₂Cl₂ | Triethylamine | 25 | 2 | 75 |

| 3 | Toluene | Triethylamine | 25 | 2 | 68 |

| 4 | THF | Pyridine | 25 | 2 | 72 |

| 5 | THF | Triethylamine | 50 | 2 | 85 |

| 6 | THF | Triethylamine | 25 | 4 | 84 |

This table is a representative example based on findings for similar reactions and is for illustrative purposes. researchgate.net

Post-Synthetic Derivatization and Functionalization of this compound

Once synthesized, this compound can serve as a scaffold for further chemical modifications, allowing for the creation of a diverse range of analogues with potentially new properties and applications.

Selective Chemical Transformations of the Acetoxy Moiety

The acetoxy group in this compound is a versatile functional handle that can undergo various selective transformations. One of the most common and useful reactions is its selective removal or modification.

Selective Deacetylation:

The cleavage of the acetyl group to regenerate the hydroxyl functionality is a key transformation. This deprotection must often be performed chemoselectively, without affecting other sensitive functional groups within the molecule. Several methods have been developed for the mild and selective deacetylation of acetylated compounds.

For example, a protocol using trimethylsilyl (B98337) iodide (Me₃SI) in the presence of potassium permanganate (B83412) (KMnO₄) has been shown to be effective for the chemoselective deprotection of acetyl groups under ambient conditions. nih.gov This method is tolerant of a wide range of other functional groups. nih.gov The reaction is typically fast and clean, providing the corresponding alcohol in high yield. nih.gov

Other methods for deacetylation include the use of heterogeneous catalysts or enzymatic approaches, although these may have a more limited substrate scope. nih.gov The ability to selectively remove the acetoxy group allows for the subsequent introduction of different functional groups at the 2-position of the benzophenone core, further expanding the library of accessible derivatives.

The acetyl group of acetophenones, a related class of compounds, can also be subjected to a variety of chemical transformations to synthesize other organic compounds, including heterocyclic structures. ichem.md This highlights the synthetic utility of the acetyl functional group in organic synthesis.

The synthesis of this compound and its analogues is a field of significant interest due to the prevalence of the benzophenone scaffold in medicinal chemistry and materials science. Advanced synthetic strategies are continuously being developed to allow for precise control over the molecular architecture, including the introduction of various substituents and the stereoselective construction of chiral centers. This article focuses on sophisticated methodologies for the synthesis of this compound, with a particular emphasis on modifications of the methyl and phenyl groups and the stereoselective synthesis of its chiral analogues.

2 Modifications and Substitutions on the Methyl and Phenyl Groups

The ability to modify the methyl and phenyl groups of this compound is crucial for tuning its physicochemical and biological properties. These modifications can be achieved through various synthetic transformations, either by derivatizing the final product or by utilizing appropriately substituted starting materials.

A common precursor for this compound is 2-hydroxy-4'-methylbenzophenone. The synthesis of this precursor is often accomplished via a Friedel-Crafts acylation reaction. For instance, the acylation of a suitably protected phenol with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a standard approach. chemicalbook.com The subsequent acetylation of the hydroxyl group yields the target compound.

Modifications of the 4'-Methyl Group:

The 4'-methyl group can be a handle for further functionalization. While direct C-H functionalization of the methyl group in 4-methylbenzophenone can be challenging, several strategies can be employed:

Oxidation: The methyl group can be oxidized to an alcohol, aldehyde, or carboxylic acid. For example, oxidation of 4-methylbenzophenone can yield 4-carboxybenzophenone. This carboxylic acid can then be subjected to a variety of transformations, such as esterification or amidation, to introduce diverse functionalities.

Halogenation: Radical halogenation of the methyl group can introduce a handle for subsequent nucleophilic substitution reactions.

C-H Activation: Recent advances in C-H activation chemistry offer potential routes for the direct functionalization of the methyl group, although specific examples for 4-methylbenzophenone derivatives are still emerging. researchgate.net

Modifications of the Phenyl Rings:

Substituents can be introduced onto either of the phenyl rings of the benzophenone core. This is typically achieved by starting with substituted precursors in the Friedel-Crafts acylation.

Electrophilic Aromatic Substitution: The phenyl rings of the benzophenone scaffold can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents (the acyl group and the methyl/acetoxy groups) will determine the position of the new substituent. For example, nitration of 4-hydroxy-3-methoxy-4'-methylbenzophenone has been shown to occur regioselectively. google.com

Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed on halogenated benzophenone derivatives to introduce new carbon-carbon and carbon-heteroatom bonds.

The following table summarizes some examples of substituted benzophenone derivatives and the synthetic approaches used.

| Compound Name | Modification | Synthetic Approach |

| 4-Carboxybenzophenone | Oxidation of 4'-methyl group | Oxidation of 4-methylbenzophenone |

| 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone | Nitration of phenyl ring | Regioselective nitration of 4-hydroxy-3-methoxy-4'-methylbenzophenone |

| 4'-Chloro-2-hydroxy-5-methylbenzophenone | Chlorination of phenyl ring | Starting with chlorinated precursors in Friedel-Crafts acylation |

3 Stereoselective Synthesis of Chiral Analogues

The carbonyl group of this compound represents a prochiral center. Its reduction can lead to a chiral diarylmethanol, and the presence of other substituents can result in additional stereocenters. The stereoselective synthesis of such chiral analogues is of high importance, as different stereoisomers often exhibit distinct biological activities.

Several strategies have been developed for the asymmetric synthesis of chiral benzophenone derivatives and related ketones.

Chiral Auxiliaries:

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries. wikipedia.orgresearchgate.netyoutube.comyoutube.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For example, Evans oxazolidinones are widely used chiral auxiliaries that can be attached to a carboxylic acid derivative of the benzophenone scaffold to direct diastereoselective alkylation or aldol (B89426) reactions. youtube.com

Catalytic Asymmetric Reduction:

The enantioselective reduction of the ketone functionality is a direct and atom-economical approach to chiral diarylmethanols.

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst are highly effective for the enantioselective reduction of prochiral ketones.

Asymmetric Hydrogenation: Transition metal complexes with chiral ligands can catalyze the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess. nih.gov

Biocatalysis: Enzymes, such as alcohol dehydrogenases, can exhibit high enantioselectivity in the reduction of ketones. The use of whole-cell biocatalysts or isolated enzymes provides a green and efficient alternative to chemical methods for accessing chiral 2-hydroxy ketones. researchgate.net

Asymmetric C-C Bond Formation:

Asymmetric carbon-carbon bond-forming reactions can also be employed to construct chiral benzophenone analogues. For instance, the enantioselective addition of organometallic reagents to benzaldehyde (B42025) derivatives can establish a chiral center that is subsequently elaborated to the benzophenone structure.

The table below presents a summary of stereoselective methods applicable to the synthesis of chiral benzophenone analogues.

| Method | Description | Key Features |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereoselective reactions. wikipedia.orgresearchgate.netyoutube.comyoutube.com | High diastereoselectivity, well-established protocols (e.g., Evans auxiliaries). youtube.com |

| Catalytic Asymmetric Reduction | Enantioselective reduction of the ketone using chiral catalysts (e.g., CBS reagent, chiral metal complexes). nih.govgoogle.com | High enantioselectivity, atom-economical. |

| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenases) for enantioselective ketone reduction. researchgate.net | Mild reaction conditions, high enantioselectivity, environmentally friendly. |

| Asymmetric C-C Bond Formation | Enantioselective formation of carbon-carbon bonds to create chiral centers. | Access to a wide range of chiral structures. |

Mechanistic Elucidation of Reactions Involving 2 Acetoxy 4 Methylbenzophenone

Investigation of Formation Reaction Mechanisms

The synthesis of 2-Acetoxy-4'-methylbenzophenone is a multi-step process, typically involving the creation of the core benzophenone (B1666685) structure followed by functional group manipulation. The primary mechanisms governing its assembly are electrophilic aromatic substitution to build the diaryl ketone framework and nucleophilic acyl substitution to introduce the acetoxy group.

Electrophilic Aromatic Substitution Mechanisms in Benzophenone Synthesis

The formation of the 4'-methylbenzophenone skeleton is classically achieved via a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution (EAS). libretexts.org In a common synthetic approach, this involves the reaction of toluene (B28343) with a benzoyl derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism proceeds through several distinct steps:

Generation of the Electrophile : The Lewis acid catalyst activates the acylating agent (e.g., benzoyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.

Electrophilic Attack : The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. libretexts.org This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The methyl group on toluene is an activating, ortho-, para-director, meaning it donates electron density to the ring and directs the incoming electrophile to the positions ortho and para to itself. libretexts.org The para-product (4'-methylbenzophenone) is often favored due to reduced steric hindrance compared to the ortho position.

Deprotonation and Aromaticity Restoration : A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group. This collapses the arenium ion, restores the stable aromatic ring, and regenerates the Lewis acid catalyst. libretexts.org

The following table outlines the key stages of the Friedel-Crafts acylation to form the benzophenone core.

| Step | Description | Key Intermediates |

| 1 | Acylium Ion Formation | The Lewis acid (e.g., AlCl₃) abstracts a chloride from the benzoyl chloride, creating a highly reactive acylium ion. |

| 2 | Nucleophilic Attack | The electron-rich toluene ring attacks the acylium ion, forming a resonance-stabilized carbocation (arenium ion). |

| 3 | Deprotonation | The [AlCl₄]⁻ complex removes a proton from the arenium ion, restoring aromaticity and yielding the final 4'-methylbenzophenone product. |

This is an interactive data table. Click on the headers to explore the steps.

To obtain the final precursor for acetoxylation, 2-hydroxy-4'-methylbenzophenone (B8467348), a related Friedel-Crafts reaction using 2-hydroxybenzoyl chloride and toluene could be employed, or a Fries rearrangement of a phenyl-p-toluate ester could be performed.

Nucleophilic Acyl Substitution Mechanisms in Acetoxylation

The introduction of the acetoxy group at the 2-position occurs via the acetylation of 2-hydroxy-4'-methylbenzophenone. This transformation is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The reaction typically uses acetic anhydride (B1165640) or acetyl chloride as the acetylating agent, often in the presence of a base catalyst like pyridine (B92270).

The mechanism is characterized by an addition-elimination sequence: youtube.com

Nucleophilic Addition : The lone pair of electrons on the phenolic oxygen of 2-hydroxy-4'-methylbenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This breaks the π-bond of the carbonyl group, and the electrons move to the oxygen, forming a tetrahedral intermediate. youtube.com If the reaction is performed under basic conditions, the phenolic proton is first removed to generate a more potent phenoxide nucleophile.

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the elimination of a leaving group. libretexts.org In the case of acetic anhydride, the leaving group is an acetate (B1210297) ion, which is a relatively stable, weak base. youtube.com The final product, this compound, is formed.

A summary of the nucleophilic acyl substitution for acetoxylation is provided below.

| Step | Description | Key Features |

| 1 | Nucleophilic Attack | The hydroxyl group of 2-hydroxy-4'-methylbenzophenone attacks the carbonyl carbon of acetic anhydride. |

| 2 | Tetrahedral Intermediate Formation | A transient tetrahedral intermediate with a negative charge on the acetyl oxygen is formed. |

| 3 | Leaving Group Elimination | The intermediate collapses, reforming the carbonyl double bond and expelling a stable acetate leaving group. |

This interactive table details the steps of the acetoxylation reaction.

Photochemical Reaction Mechanisms of this compound

Benzophenone and its derivatives are renowned for their rich photochemical reactivity, which is dominated by the chemistry of the carbonyl group's excited states.

Excited State Chemistry of Carbonyl Compounds

The photochemistry of benzophenones begins with the absorption of ultraviolet light, which promotes the molecule to an electronically excited state. bgsu.edu For benzophenone derivatives, the most significant transition is the promotion of a non-bonding (n) electron from the carbonyl oxygen to an antibonding π-orbital (π*) of the carbonyl group. roaldhoffmann.com

This n→π* transition initially forms a short-lived singlet excited state (S₁). However, benzophenones are characterized by exceptionally efficient intersystem crossing (ISC), a process where the spin of the excited electron flips, converting the singlet state (S₁) into a more stable and longer-lived triplet excited state (T₁). rsc.org The T₁ state has a diradical character, with one unpaired electron on the carbonyl oxygen and another in the π* system, making it a highly reactive species. bgsu.edu

| State | Description | Key Characteristics |

| Ground State (S₀) | The lowest energy state of the molecule. | All electrons are spin-paired. |

| Singlet Excited State (S₁) | Formed upon UV light absorption (n→π* transition). | Short-lived; electrons remain spin-paired. |

| Triplet Excited State (T₁) | Formed from S₁ via efficient intersystem crossing (ISC). | Longer-lived; two unpaired electrons (diradical character); the primary photo-reactive state. |

This interactive table compares the key electronic states in benzophenone photochemistry.

Intermolecular and Intramolecular Photoreduction Pathways

The triplet excited state of this compound is a potent hydrogen atom abstractor. youtube.com This reactivity drives photoreduction, which can proceed through two main pathways.

Intermolecular Photoreduction : In the presence of a suitable hydrogen-donating substrate (R-H), such as an alcohol (e.g., isopropanol) or an alkane, the triplet-state benzophenone abstracts a hydrogen atom. youtube.com This process generates two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor (R•). rsc.org

Intramolecular Photoreduction : If the molecule itself contains a labile C-H bond, the excited carbonyl group can abstract a hydrogen atom from within the same molecule. For this compound, a potential, though less common, pathway could be hydrogen abstraction from the 4'-methyl group.

The primary photoreduction pathway typically involves an external hydrogen donor, as these reactions are often conducted in a solvent like isopropanol. youtube.com

Radical Coupling and Diradical Intermediate Formation

The formation of the benzophenone ketyl radical is a pivotal step that initiates subsequent radical reactions. rsc.org The primary fate of these ketyl radicals, especially at higher concentrations, is dimerization. Two ketyl radicals couple to form a stable, non-radical product known as a benzpinacol. youtube.com This radical coupling is a termination step in the photoreduction sequence.

Photoexcitation and ISC : BP + hν → ¹BP* → ³BP*

H-Atom Abstraction : ³BP* + R-H → BPH• (Ketyl Radical) + R•

Radical Coupling : 2 BPH• → BPH-BPH (Benzpinacol)

The radical generated from the hydrogen donor (R•) can also dimerize (R-R) or undergo other radical reactions, depending on the specific substrate and reaction conditions.

Photodecarboxylation and Related Photoinduced Transformations

No specific information is available in the searched scientific literature regarding the photodecarboxylation or other photoinduced transformations of this compound.

Energy Transfer and Electron Transfer Processes

Detailed studies on the energy transfer and electron transfer processes involving this compound have not been found in the available literature.

Mechanistic Studies of Thermal and Catalytic Transformations

Specific mechanistic studies concerning the thermal and catalytic transformations of this compound are not present in the searched resources.

Rearrangement Reactions and Their Transition States

There is no available research detailing the rearrangement reactions and the associated transition states specifically for this compound.

Mechanisms of Catalytic Functionalizations

Information on the mechanisms of catalytic functionalizations of this compound is not available in the scientific literature that was accessed.

Role of Intermediates in Chemical Transformations

The role of specific intermediates in the chemical transformations of this compound has not been documented in the available research.

Computational Chemistry and Theoretical Modeling of 2 Acetoxy 4 Methylbenzophenone

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally more feasible alternative for studying the conformational behavior and movements of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. A Potential Energy Surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a molecule as a function of its geometric coordinates. libretexts.org

For a flexible molecule like 2-Acetoxy-4'-methylbenzophenone, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl carbon, multiple low-energy conformers may exist. Theoretical studies on substituted benzophenones have shown that they generally adopt non-planar structures. biochempress.com A conformational analysis would identify the most stable (lowest energy) conformers of this compound and the energy barriers for rotation between them. This information is vital, as the specific three-dimensional shape of a molecule often dictates its physical properties and biological activity. A conformational equilibrium between the two most thermodynamically stable conformers is often proposed and studied. biochempress.com

Conformational Sampling and Ensemble Averaging

The conformational landscape of this compound is primarily defined by the torsional angles of the two phenyl rings relative to the central carbonyl group. Computational methods, such as semiempirical potential energy calculations, can be employed to determine the minimum energy conformations of substituted benzophenones. researchgate.net For this compound, the presence of the ortho-acetoxy group introduces significant steric hindrance, which influences the preferred orientation of the substituted phenyl ring.

The potential energy surface can be mapped by systematically rotating the phenyl rings and calculating the energy at each orientation. This process reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. It is expected that the most stable conformer will adopt a non-planar arrangement to alleviate the steric clash between the acetoxy group and the carbonyl oxygen, as well as the other phenyl ring. The interplay of steric and electrostatic interactions governs the relative stabilities of different conformers. researchgate.net Ensemble averaging, where the properties of all thermally accessible conformations are weighted by their Boltzmann population, provides a more accurate representation of the molecule's behavior in a real system compared to considering only the single lowest energy conformation.

QM/MM Hybrid Methods for Environmental Effects

To understand the behavior of this compound in a biological or condensed-phase environment, such as in a solvent or bound to a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. nih.govacs.org These methods treat the electronically significant part of the system, in this case, the this compound molecule, with a high level of theory (QM), while the surrounding environment (e.g., water molecules or protein residues) is described with a more computationally efficient classical force field (MM). nih.gov

This approach allows for the investigation of how the environment influences the electronic properties, reactivity, and spectroscopic signatures of the molecule. For instance, a QM/MM study could elucidate the specific interactions, such as hydrogen bonding or van der Waals forces, between this compound and its surroundings. One notable application of QM/MM on a related system involved studying the spin transfer mechanism between benzophenone (B1666685) and a proximal thymine (B56734) in DNA, highlighting the method's capability to unravel complex photochemical processes. nih.govacs.org

Computational Prediction of Spectroscopic Properties

Simulated IR, Raman, and UV-Vis Spectra

Computational methods can simulate various types of spectra for this compound, providing a powerful tool for the interpretation of experimental data.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities of this compound can be calculated using methods like Density Functional Theory (DFT). The simulated IR and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic carbonyl stretch, C-O stretches of the acetate (B1210297) group, and aromatic C-H vibrations can be precisely identified.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the benzophenone chromophore. The position and intensity of these absorption bands are sensitive to the molecular conformation and the electronic effects of the acetoxy and methyl substituents. Benchmark studies on organic photocatalysts have shown that certain functionals, like B2PLYP and M06, can provide reliable predictions of UV-Vis spectra. researchgate.netchemrxiv.org

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of this compound. These calculations are typically performed using DFT with the Gauge-Including Atomic Orbital (GIAO) method.

The accuracy of the predicted chemical shifts is highly dependent on the level of theory and the inclusion of solvent effects. researchgate.net By comparing the computed and experimental NMR data, a detailed structural assignment of the molecule can be achieved. For example, the chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the carbonyl and acetoxy groups, and the electron-donating effect of the methyl group. ucl.ac.uk Studies on related compounds like benzophenone azine have demonstrated the stereospecificity of computed ¹³C NMR chemical shifts, which can be a valuable tool for configurational and conformational analysis. researchgate.net

Below is a table of predicted ¹H NMR chemical shifts for a related compound, benzophenone, which can serve as a basis for estimating the shifts in this compound.

| Proton | Predicted Chemical Shift (ppm) |

| Ortho | 7.8 |

| Meta | 7.5 |

| Para | 7.6 |

| Data is for the parent benzophenone molecule and serves as a reference. |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Calculations

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that are sensitive to the three-dimensional arrangement of atoms in a chiral molecule. While this compound itself is achiral, it could potentially exhibit induced chirality if it binds to a chiral environment, such as a protein binding site, or if it were derivatized to contain a chiral center.

In such hypothetical scenarios, computational methods like TD-DFT for ECD and DFT for VCD could be used to predict the chiroptical spectra. nih.gov The sign and intensity of the calculated Cotton effects in the ECD and VCD spectra would be highly sensitive to the absolute configuration and conformation of the chiral derivative. Such calculations are instrumental in determining the stereochemistry of chiral molecules.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). jchemlett.comdocking.org This method is widely used in drug discovery to screen for potential drug candidates. For this compound, molecular docking can be employed to investigate its potential interactions with various biological targets. nih.gov

The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. jchemlett.com The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein residues. jchemlett.com For instance, docking studies on other benzophenone derivatives have been used to explore their interactions with targets like the androgen receptor and P-glycoprotein. nih.govjapsonline.com

Below is a hypothetical data table illustrating the type of results obtained from a molecular docking study of this compound with a generic protein kinase.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS78, GLU95, PHE154 |

| Hydrogen Bonds | 1 (with LYS78) |

| Hydrophobic Interactions | PHE154, LEU156 |

| This data is illustrative and not based on a specific experimental study. |

Structure Activity Relationship Sar Studies in Chemical Applications

Theoretical Frameworks of Structure-Activity Relationships (SAR and QSAR)

The exploration of SAR is often systematized through computational models that quantify the relationship between structure and activity. researchgate.net These models provide a theoretical framework for predicting the activity of new compounds and for understanding the mechanistic basis of a molecule's function. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to create a mathematical relationship between the chemical structure and the biological activity of a series of compounds. fiveable.memdpi.com The core principle is that variations in the biological activity within a group of molecules are dependent on the changes in their structural and physicochemical properties. fiveable.meneovarsity.orgnih.gov

The development of a robust QSAR model is an iterative process that involves several critical steps:

Data Set Selection : A series of structurally related compounds with well-defined biological activity data (e.g., IC₅₀, EC₅₀) is compiled. The quality of this initial data is paramount, as the model's output cannot be better than its input. mdpi.comsemanticscholar.org

Descriptor Calculation : Molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure (e.g., electronic, steric, hydrophobic, topological properties), are calculated for each compound in the series. neovarsity.orgrsc.org

Model Building : Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). fiveable.mersc.org

Validation : The model's predictive power is rigorously assessed to ensure it is robust and not a result of chance correlation. This involves internal validation (e.g., cross-validation) and, crucially, external validation using a set of compounds not included in the model-building process. neovarsity.orgsemanticscholar.org

| QSAR Development Step | Description | Key Objective |

|---|---|---|

| Data Curation | Selection and preparation of a set of compounds with measured biological activity. | Ensure high-quality, consistent input data for the model. semanticscholar.org |

| Descriptor Calculation | Generation of numerical values representing molecular properties (e.g., logP, molecular weight, electronic parameters). | Quantify the chemical structure in a format suitable for statistical analysis. rsc.org |

| Model Generation | Application of statistical or machine learning methods to correlate descriptors with activity. | Create a mathematical equation that describes the structure-activity relationship. fiveable.me |

| Model Validation | Testing the model's stability, robustness, and predictive ability using internal and external data sets. | Confirm that the model can accurately predict the activity of new, untested compounds. neovarsity.org |

Group-Based QSAR (G-QSAR), also known as fragment-based QSAR, is an evolution of the traditional QSAR method. wikipedia.org Instead of calculating descriptors for the molecule as a whole, G-QSAR partitions each molecule into a set of defined fragments (e.g., substituents at various positions on a common scaffold). wikipedia.orgvlifesciences.comvlifesciences.com Descriptors are then calculated for these individual fragments, and a model is built to relate these fragment properties to the activity of the entire molecule. vlifesciences.com

The primary advantage of this approach is its ability to provide site-specific information, highlighting which parts of a molecule should be modified to improve activity. vlifesciences.comvlifesciences.com Unlike some other methods, G-QSAR does not necessarily require the conformational analysis and alignment of molecules, which can be a challenging and subjective step. vlifesciences.com Other fragment-related methods, such as Hologram QSAR (HQSAR), also utilize molecular fragments to generate predictive models without the need for 3D alignment. nih.gov

Three-Dimensional QSAR (3D-QSAR) extends the principles of QSAR into three-dimensional space. nih.gov This approach considers the 3D structure of molecules and the fields they produce, such as steric and electrostatic fields. neovarsity.orgdrugdesign.org In a typical 3D-QSAR study, a set of molecules is structurally aligned, and the magnitude of their steric and electrostatic potentials is calculated at thousands of points on a surrounding 3D grid. slideshare.net Statistical techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to correlate these field values with biological activity. nih.gov

A key strength of 3D-QSAR is its ability to provide detailed insights into the stereochemical requirements for activity. nih.gov Since the 3D arrangement of atoms is explicitly considered, these models can distinguish between stereoisomers and rationalize why one enantiomer or diastereomer may be more active than another. nih.gov The results are often visualized as 3D contour maps, which show regions in space where, for example, increased steric bulk or positive electrostatic potential is predicted to enhance or diminish activity, guiding further molecular design. slideshare.net

Influence of Structural Modifications on Chemical Activity

For a molecule like 2-Acetoxy-4'-methylbenzophenone, its chemical activity is dictated by its constituent parts: the benzophenone (B1666685) core, the acetoxy group, and the methyl group. Modifying any of these can significantly alter the molecule's properties and interactions.

The position and state of the acetoxy group are critical determinants of a molecule's chemical and biological activity. The acetylation state—that is, the presence of an acetoxy group (-OCOCH₃) versus a hydroxyl group (-OH)—profoundly alters properties such as lipophilicity, solubility, and the ability to act as a hydrogen bond donor.

Research on related heterocyclic systems, such as coumarins, provides valuable insights into the role of the acetoxy group. Studies have shown that the efficiency of acetyl group transfer to proteins (transacetylation) is highly dependent on the position of the acetoxy group on the aromatic ring. nih.gov For instance, in a series of acetoxy-4-methylcoumarins, the activity was found to be greatest when the acetoxy group was in closer proximity to the molecule's oxygen heteroatom, with the order of substrate efficiency being 7-acetoxy > 6-acetoxy > 5-acetoxy. nih.gov This suggests that the position of the acetoxy group on the benzophenone scaffold of this compound would similarly influence its reactivity and interaction with biological targets. The ortho-position (C2) of the acetoxy group likely results in unique steric and electronic interactions compared to if it were located at the meta (C3) or para (C4) positions.

Furthermore, the acetoxy group itself can be a key modulator of activity compared to its hydroxyl analogue. Studies on polyphenolic acetates have demonstrated that acetoxy derivatives can have significantly higher efficacy in modulating the function of certain enzymes compared to their non-acetylated counterparts. researchgate.net This is because the acetoxy group can act as a leaving group in acylation reactions, a chemical property not shared by the more stable hydroxyl group.

| Structural Feature | Modification | Potential Impact on Activity | Underlying Principle |

|---|---|---|---|

| Acetoxy Group (C2) | Change position (e.g., to C3 or C4) | Altered reactivity and binding affinity. | Proximity to other functional groups (e.g., carbonyl) affects electronic and steric interactions. nih.gov |

| Acetylation State | De-acetylation to a hydroxyl group (-OH) | Decreased lipophilicity; loss of acetyl-donor capability; gain of hydrogen-bond donor capability. | The acetoxy group has different chemical properties and reactivity compared to a hydroxyl group. researchgate.net |

| Methyl Group (C4') | Replacement with Hydrogen (-H) | Reduced steric bulk and lipophilicity; slight change in electronic properties. | The methyl group contributes to the molecule's size, shape, and lipophilicity, affecting binding. acs.org |

| Methyl Group (C4') | Replacement with a larger alkyl or an electron-withdrawing group (e.g., -Cl, -CF₃) | Significant change in steric, lipophilic, and electronic properties. | Modifies the electronic nature of the phenyl ring and alters the overall shape and binding interactions. byjus.comnih.gov |

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing powerful methods to understand and predict the SAR of chemical compounds. These approaches save significant time and resources compared to traditional synthesis and testing.

Molecular Descriptors and Their Correlation with Chemical Activity

Molecular descriptors are numerical values that characterize specific properties of a molecule. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors that describe the molecule's shape and electronic properties. In the context of SAR, these descriptors are used to build quantitative structure-activity relationship (QSAR) models.

QSAR models are mathematical equations that correlate the variation in the biological or chemical activity of a series of compounds with the variation in their molecular descriptors. By identifying the key descriptors that influence activity, researchers can gain insights into the structural requirements for a desired effect. For example, hydrophobicity, often represented by the descriptor logP, is a crucial factor in a drug's ability to cross cell membranes.

For benzophenone derivatives, various molecular descriptors can be calculated to understand their activity. These can include:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are crucial for understanding interactions with biological targets. libretexts.org

Hydrophobic descriptors: Quantifying the molecule's lipophilicity.

By correlating these descriptors with experimentally determined activities, such as enzyme inhibition or cytotoxicity, robust QSAR models can be developed to guide the design of new, more potent benzophenone analogs.

Data Mining and Statistical Methods for SAR Analysis

With the increasing amount of chemical and biological data available, data mining and statistical methods have become essential for SAR analysis. These techniques can identify complex patterns and relationships within large datasets that may not be apparent from simple correlations.

Machine learning algorithms, such as artificial neural networks (ANN), random forests (RF), and support vector machines (SVM), are increasingly being used to develop predictive SAR models. scielo.br For instance, a study on benzophenone and xanthone (B1684191) derivatives used ANN, RF, and J48 decision tree classifiers to build QSAR models for predicting antileishmanial activity. The ANN model demonstrated high accuracy in its predictions. scielo.br

These statistical methods can handle high-dimensional data and non-linear relationships, providing more sophisticated and accurate predictions of chemical activity. The insights gained from these models can help prioritize which novel compounds to synthesize and test, thereby streamlining the discovery process.

In Silico Screening and Activity Prediction

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach significantly narrows down the number of compounds that need to be experimentally tested.

Molecular docking is a key component of in silico screening. It predicts the preferred orientation of a ligand (in this case, a benzophenone derivative) when bound to a receptor to form a stable complex. The "goodness" of the fit is often evaluated using a scoring function, which estimates the binding affinity. For example, molecular docking studies have been used to investigate the interaction of benzophenone derivatives with targets like cyclooxygenase (COX) enzymes and the alpha-estrogen receptor. mdpi.comscielo.br These studies can reveal key interactions, such as hydrogen bonds, that are crucial for binding and activity. bohrium.com

Computational programs like SwissADME and admetSAR can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, as well as their potential to be substrates or inhibitors of important proteins like P-glycoprotein. japsonline.com This information is vital for the early-stage assessment of a compound's drug-like properties.

The integration of these computational approaches provides a powerful framework for elucidating the SAR of this compound and its analogs, guiding the rational design of new molecules with tailored properties for various chemical and medicinal applications.

Advanced Research Applications in Non Biological Fields

Photoinitiator Chemistry and Polymerization Processes

Photoinitiators are molecules that, upon absorbing light (typically in the UV spectrum), generate reactive species such as free radicals or cations. researchgate.net These species then initiate polymerization, converting a liquid monomer and oligomer formulation into a solid polymer. This process, known as UV curing, is valued for its speed, low energy consumption, and solvent-free formulations. researchgate.netresearchgate.net

Photostabilization and UV Absorption in Materials Science

Enhancement of Material Durability and Longevity

Benzophenone (B1666685) and its derivatives are well-established as effective photoinitiators and UV absorbers, playing a crucial role in enhancing the durability and longevity of polymeric materials. Upon exposure to ultraviolet (UV) radiation, these compounds can initiate crosslinking reactions within polymer chains, leading to the formation of a more robust and resilient material. This process is fundamental to the UV curing of coatings, inks, and adhesives, where rapid and efficient hardening is required.

Electronic Materials and Optoelectronics

The photosensitive nature of benzophenone derivatives also makes them valuable in the fabrication of electronic materials and optoelectronic devices. Their ability to induce chemical changes upon exposure to light is harnessed in processes requiring high precision and resolution, such as microfabrication and the creation of advanced optical films.

Applications in Photoresists for Microfabrication and Lithography

Photoresists are light-sensitive materials used to form patterned coatings on a surface, a fundamental process in the manufacturing of microelectronics. While specific studies on 2-Acetoxy-4'-methylbenzophenone in photoresist formulations are limited in publicly available literature, the functional principle of benzophenone-based photoresists is well-understood. In negative-tone photoresists, the exposure to UV light through a photomask causes the benzophenone derivative to initiate crosslinking in the exposed areas of the resist. The unexposed, un-crosslinked regions are then washed away with a solvent, leaving a patterned, durable layer. The specific substituents on the benzophenone ring can influence the sensitivity, contrast, and resolution of the photoresist, making derivatives like this compound potential candidates for specialized lithographic applications.

Role as Photosensitizers in Advanced Electronic Coatings and Optical Films

In the context of electronic coatings and optical films, benzophenone derivatives can act as photosensitizers. A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule that would not otherwise occur. This property is particularly useful in creating coatings with specific optical or electronic properties. For instance, a benzophenone derivative could be used to sensitize a polymer matrix, allowing for the light-induced modification of its refractive index or conductivity. The acetoxy and methyl groups in this compound could be tailored to fine-tune its absorption spectrum and energy transfer efficiency for specific applications in advanced coatings.

Research in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) relies on the synthesis of novel organic materials with specific electronic and photophysical properties. While there is no direct evidence in the reviewed literature of this compound being a primary component in active layers of OLEDs or OSCs, its potential as a synthetic intermediate for more complex molecules used in these technologies is plausible. The benzophenone core is a versatile scaffold that can be chemically modified to create larger, more complex molecules with tailored HOMO/LUMO energy levels, charge transport properties, and light-emitting or light-absorbing characteristics suitable for these applications.

Intermediate in Specialty Chemical Synthesis

One of the most significant roles of functionalized benzophenones, including this compound, is as a key intermediate in the multi-step synthesis of more complex and valuable molecules. The reactivity of the ketone and the potential for modification of the aromatic rings make it a versatile building block in organic chemistry.

Strategic Use in Multi-Step Organic Syntheses of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals, particularly pharmaceuticals, agrochemicals, and electronic chemicals. The synthesis of these complex molecules often requires a series of carefully planned reactions, known as a multi-step synthesis.

A notable example where a related benzophenone derivative plays a crucial role is in the synthesis of the muscle relaxant (±)-baclofen. While not a direct application of this compound, this synthesis illustrates the strategic importance of such intermediates. In a digitized, multi-step synthesis process, a functionalized benzophenone can be used to construct the carbon skeleton of the final product through a series of reactions such as Grignard additions, reductions, and functional group manipulations. The acetoxy group in this compound can serve as a protecting group for a phenol (B47542), which can be deprotected at a later stage of the synthesis to reveal a reactive hydroxyl group for further functionalization. The methyl group can influence the electronic properties and reactivity of the aromatic ring, or it could be a part of the final molecular structure.

The ability to perform these multi-step syntheses in an automated and controlled manner, sometimes within microfluidic "reactionware" devices, highlights the importance of well-characterized and reliable intermediates like this compound for the on-demand production of pharmaceuticals and other fine chemicals. nih.gov

Development of Novel Functional Materials with Tailored Properties

The incorporation of benzophenone derivatives into polymers is a well-established strategy for creating functional materials, primarily due to their photochemical reactivity. These derivatives can act as photoinitiators or photosensitizers, enabling the cross-linking of polymer chains upon exposure to ultraviolet (UV) light. This process, known as UV curing, is advantageous for its speed, low energy consumption, and environmental friendliness. researchgate.netresearchgate.net

While specific studies on the use of this compound in creating novel functional materials are not extensively documented, the general principles of using benzophenone derivatives can be extrapolated. The acetoxy and methyl groups on the benzophenone scaffold can influence the compound's solubility, reactivity, and compatibility with various polymer matrices.

Potential Research Directions:

Polymer Functionalization: Research could explore the grafting of this compound onto different polymer backbones. This could lead to the development of photo-cross-linkable polymers with tailored properties such as improved thermal stability, mechanical strength, and solvent resistance. The efficiency of such functionalization would depend on the reaction conditions and the nature of the polymer. nih.gov

Photoresponsive Materials: The photochemical properties of this compound could be harnessed to create photoresponsive materials. These materials could find applications in areas such as optical data storage, smart coatings, and controlled-release systems. The specific absorption characteristics of the compound would be a key factor in designing such materials.

UV-Curable Coatings and Adhesives: Analogous to other benzophenone derivatives like 4-methylbenzophenone (B132839), this compound could potentially be used as a photoinitiator in UV-curable formulations for coatings, inks, and adhesives. sinocurechem.comsellchems.com Its performance would need to be evaluated in terms of curing speed, depth of cure, and the final properties of the cured material.

A summary of properties for the related compound, 4-methylbenzophenone, which is widely used as a photoinitiator, is provided below for context.

| Property | Value |

| Molecular Weight | 196.25 g/mol |

| Melting Point | 55-57 °C |

| Boiling Point | 326 °C |

| Primary Application | Photoinitiator |

This data is for 4-methylbenzophenone and is provided for illustrative purposes due to the lack of specific data for this compound. researchgate.net

Exploration in Dye and Pigment Formulation Research

The chromophoric nature of the benzophenone core suggests that its derivatives could be explored in the field of dyes and pigments. The introduction of specific substituents can modify the electronic structure of the molecule, thereby altering its absorption and emission properties.

Research into the use of benzophenone derivatives in dye synthesis has been conducted, particularly focusing on creating azo dyes by coupling diazonium salts with hydroxybenzophenones. researchgate.netresearchgate.net These studies indicate that the resulting dyes can exhibit a range of colors and possess good fastness properties on various fibers.

For this compound, its potential in this area remains largely unexplored in available literature. The acetoxy group is not a typical auxochrome found in dyes, which might limit its direct application as a chromophore modifier. However, it could potentially serve as a precursor or an intermediate in the synthesis of more complex dye structures.

Potential Research Pathways:

Intermediate for Dye Synthesis: The acetoxy group could be hydrolyzed to a hydroxyl group, yielding 2-hydroxy-4'-methylbenzophenone (B8467348). This hydroxy derivative could then be used as a coupling component in the synthesis of azo or other classes of dyes. The properties of the resulting dyes would be influenced by the position of the hydroxyl and methyl groups.

Functional Additive in Pigment Formulations: While not a colorant itself, this compound could potentially be investigated as a functional additive in pigment formulations. For instance, its UV-absorbing properties could contribute to the lightfastness of pigmented systems, protecting the primary colorants from photodegradation.

Further experimental investigation is necessary to determine the viability and specific applications of this compound in the formulation of dyes and pigments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetoxy-4'-methylbenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves acetylation of hydroxylated precursors under controlled pH (3–6) with catalysts like copper sulfate. For example, analogous acetophenone derivatives are synthesized via reactions between aryl amines and acetaldoxime, followed by distillation and reduced-pressure rectification . Safety protocols for handling acetylating agents (e.g., acetic anhydride) must be prioritized, including inert atmospheres and proper ventilation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Identify acetyl (C=O stretch ~1750 cm⁻¹) and aromatic (C-H bend ~700–900 cm⁻¹) groups. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

- NMR : Use ¹H NMR to confirm substitution patterns (e.g., methyl protons at δ 2.3–2.6 ppm, acetoxy protons at δ 2.1–2.3 ppm) .

- HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .

Q. What are the critical safety considerations for handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the acetoxy group .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as related benzophenones can cause sensitization .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents.

- DSC/TGA : Analyze thermal behavior to detect polymorphs (e.g., endothermic peaks at 120–130°C for crystalline forms) .

- Karl Fischer Titration : Quantify water content if hygroscopicity affects solubility data .

- Replicate Studies : Compare results across solvents (e.g., DMSO vs. ethanol) and document crystallization conditions .

Q. What strategies are effective for optimizing the scalability of this compound synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., over-acetylation) and improve heat dissipation .

- Catalyst Screening : Test alternatives to copper sulfate (e.g., ZnCl₂ or enzymatic catalysts) to enhance regioselectivity .

- Green Chemistry : Replace benzene (toxic) with cyclopentyl methyl ether (CPME) for extraction, aligning with solvent sustainability guidelines .

Q. How can in vitro metabolic stability studies inform the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to track acetyl group hydrolysis via LC-MS. Use tolcapone (a structurally related compound) as a control .

- CYP450 Inhibition Screening : Evaluate interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products